2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine
Overview
Description
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an azetidine ring attached to a pyridine ring, with a trifluoromethyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with azetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-6-(trifluoromethyl)pyridine and azetidine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as potassium carbonate or sodium hydride.
Temperature and Time: The reaction is usually carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring.
Coupling Reactions: The pyridine ring can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted azetidine derivatives, while oxidation and reduction reactions can modify the functional groups on the azetidine ring.
Scientific Research Applications
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The azetidine ring and the trifluoromethyl group contribute to its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine
- 2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine
- 3-(Azetidin-3-yloxy)-2-(trifluoromethyl)pyridine
Uniqueness
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the azetidine ring also adds to its uniqueness, providing opportunities for diverse chemical modifications and applications.
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-3-8(14-7)15-6-4-13-5-6/h1-3,6,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNCFTDPXVZMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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